

Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry

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Compound of Interest		
Compound Name:	N-benzhydryloxan-4-amine	
Cat. No.:	B15357607	Get Quote

Disclaimer: Information on the specific compound "**N-benzhydryloxan-4-amine**" is not readily available in the public domain. The following application notes and protocols are based on the well-researched class of 4-aminoquinazoline derivatives, which are significant in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. These notes are intended to provide a representative example of the application and study of a relevant compound class for researchers, scientists, and drug development professionals.

Introduction to 4-Aminoquinazoline Derivatives

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically approved and investigational drugs.[1][2] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, which are targeted therapies designed to interfere with the signaling pathways that control cell growth and proliferation.[1] Several 4-aminoquinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully commercialized for the treatment of various cancers, including lung and breast cancer.[1] The versatility of the 4-aminoquinazoline scaffold allows for extensive chemical modification to achieve high potency and selectivity against specific kinase targets.[1][2]

Key Applications in Medicinal Chemistry

The primary application of 4-aminoquinazoline derivatives lies in their role as kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing



the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Key Kinase Targets for 4-Aminoquinazoline Derivatives:

- Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers.
- Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
- c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, invasion, and metastasis.
- Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.
- Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the development and survival of B-cells.

Quantitative Data Summary

The following table summarizes representative in vitro activity data for illustrative 4aminoquinazoline derivatives against various cancer cell lines and kinases. This data highlights the structure-activity relationships (SAR) that guide the optimization of these compounds.



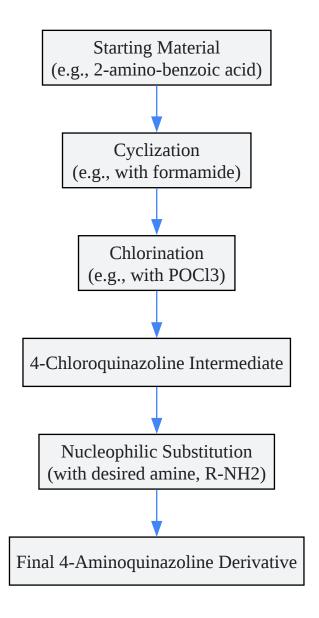
Compound ID	Target Kinase(s)	IC50 (μM)	Cell Line	Antiprolifer ative Activity (GI50/IC50, µM)	Reference
Compound 7j	c-Met, VEGFR-2	0.05 (c-Met), 0.02 (VEGFR-2)	MCF-7	1.5	[3]
Hep-G2	8.7	[3]			
AZD0530	c-Src, Abl	Low nanomolar	-	-	[4]

Experimental Protocols General Synthesis of 4-Aminoquinazoline Derivatives

A common synthetic route to 4-aminoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with a desired amine.

DOT Script for Synthesis Workflow:





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Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Protocol:

- Synthesis of the Quinazolinone Core: A substituted 2-aminobenzoic acid is cyclized, often by heating with formamide or a similar reagent, to form the corresponding quinazolin-4(3H)-one.
- Chlorination: The quinazolin-4(3H)-one is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the reactive 4-chloroquinazoline intermediate.



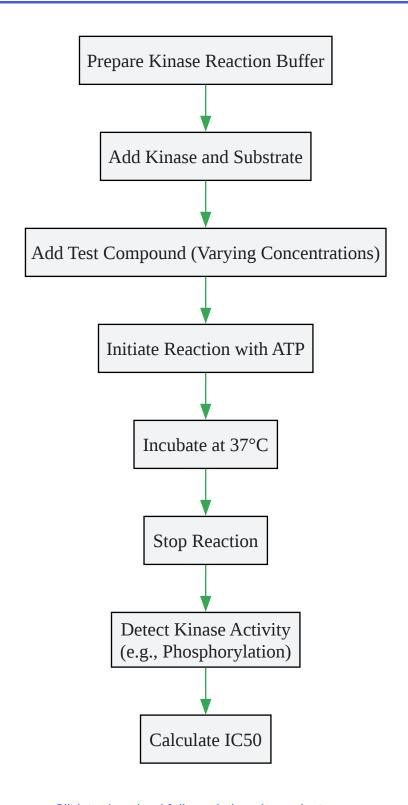
- Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with the desired
 primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF) to afford the final
 4-aminoquinazoline derivative. The reaction may be carried out at elevated temperatures
 and in the presence of a base to neutralize the HCl generated.
- Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

DOT Script for Kinase Assay Workflow:





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Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:



- Reagents and Materials:
 - Recombinant kinase
 - Kinase-specific substrate (e.g., a peptide)
 - ATP (Adenosine triphosphate)
 - Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
 - Test compound (dissolved in DMSO)
 - Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
 - Microplate reader
- Procedure:
 - 1. Prepare serial dilutions of the test compound in DMSO.
 - 2. In a 96-well or 384-well plate, add the kinase reaction buffer.
 - 3. Add the kinase and the substrate to each well.
 - 4. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
 - Initiate the kinase reaction by adding a solution of ATP.
 - 6. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
 - 7. Stop the reaction by adding a stop solution (e.g., EDTA).
 - 8. Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method and a microplate reader.
 - 9. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.



10. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

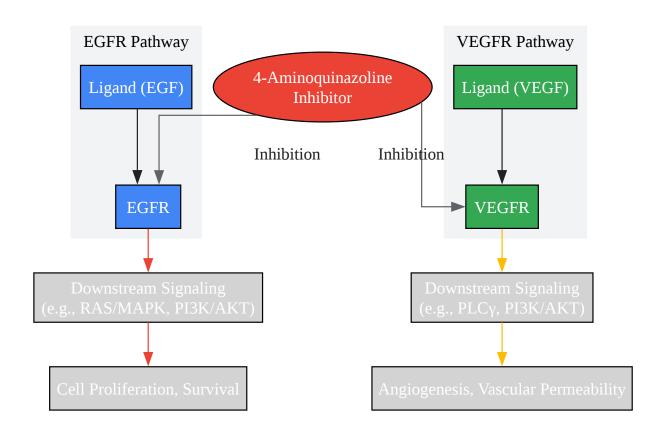
- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinazoline derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, common targets of 4-aminoquinazoline derivatives.

DOT Script for Signaling Pathway:





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Caption: Inhibition of EGFR and VEGFR signaling by 4-aminoquinazolines.

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